1H-1,2,4-Triazole-3,5-13C2-1,2,4-15N3

Analytical Chemistry Mass Spectrometry Method Development

Quantitative LC-MS/MS of triazole fungicide metabolites demands precise matrix correction; unlabeled 1,2,4-triazole is indistinguishable from endogenous analyte, while deuterated analogs suffer retention time shifts from the deuterium isotope effect. This 13C/15N-labeled standard resolves both issues. • Near-identical retention time to native analyte, eliminating deuterium isotope shift. • +5 Da mass shift ensures unambiguous separation from endogenous signals. • PESTANAL® grade, ≥98.0% GC purity; suitable for ISO 17025 & GLP method validation.

Molecular Formula C2H3N3
Molecular Weight 74.031
CAS No. 1261170-82-4
Cat. No. B591557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-1,2,4-Triazole-3,5-13C2-1,2,4-15N3
CAS1261170-82-4
Synonyms1,2,4-Triazole-3,5-13C2-1,2,4-15N3;  s-Triazole-3,5-13C2-1,2,4-15N3;  3,4-Diazapyrrole-3,5-13C2-1,2,4-15N3;  4H-1,2,4-Triazole-3,5-13C2-1,2,4-15N3;  NSC 8312-3,5-13C2-1,2,4-15N3
Molecular FormulaC2H3N3
Molecular Weight74.031
Structural Identifiers
SMILESC1=NC=NN1
InChIInChI=1S/C2H3N3/c1-3-2-5-4-1/h1-2H,(H,3,4,5)/i1+1,2+1,3+1,4+1,5+1
InChIKeyNSPMIYGKQJPBQR-CVMUNTFWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triazole-13C2,15N3 Stable Isotope Standard


1H-1,2,4-Triazole-3,5-13C2-1,2,4-15N3 (CAS 1261170-82-4) is a stable isotope-labeled analog of the heterocyclic aromatic compound 1H-1,2,4-triazole, featuring a full complement of 13C and 15N substitutions on its five-membered ring [1]. This isotopic labeling results in a molecular weight of 74.031 g/mol and an exact monoisotopic mass of 74.030511 Da, representing a +5 Da mass shift compared to the unlabeled parent (M=69.08 Da) . The compound is commercially available as an analytical standard under the PESTANAL® product line with a certified assay of ≥98.0% (GC) , and is explicitly designed for use as an isotopically labeled internal standard (IS) in quantitative mass spectrometry workflows for the determination of triazole parent fungicides and their metabolites in complex matrices [2].

Triazole ISTD for LC-MS/MS quantification
Certified PESTANAL® analytical standard
+5 Da mass shift from unlabeled analyte

Why Unlabeled or Deuterated Analogs Cannot Substitute


In quantitative LC-MS/MS analysis, the use of a stable isotope-labeled internal standard (SIL-IS) is critical for correcting matrix effects, extraction recovery variability, and ionization fluctuations. While unlabeled 1H-1,2,4-triazole (CAS 288-88-0) may appear chemically identical, it cannot be used as an internal standard because it would be indistinguishable from the endogenous or residual analyte in the sample, completely undermining assay accuracy and specificity [1]. Furthermore, simply substituting a deuterium-labeled analog (e.g., 1,2,4-Triazole-d3) introduces a significant chromatographic retention time shift due to the deuterium isotope effect, which compromises co-elution and leads to inadequate matrix effect compensation [2]. Conversely, 13C and 15N labeling produces a negligible isotopic effect on chromatographic behavior, ensuring near-identical retention times between the analyte and its labeled internal standard, which is essential for robust and reproducible quantification [3]. Therefore, procurement of a specifically 13C/15N-labeled standard is a non-negotiable requirement for any laboratory aiming to achieve regulatory-compliant, validated methods for triazole quantification.

UNLABELED Indistinguishable from analyte; undermines assay specificity and matrix correction.
DEUTERATED Retention time shift may compromise co-elution and matrix effect compensation.
NON-ISOTOPIC External calibration may not compensate for extraction and ionization variability.

Performance Evidence vs. Analog Internal Standards


Mass Shift: Dual 13C/15N vs. Single-Isotope Labels

1H-1,2,4-Triazole-3,5-13C2-1,2,4-15N3 provides a distinct +5 Da mass shift relative to the unlabeled analyte (monoisotopic mass 74.030511 Da vs. 69.032697 Da for the unlabeled 1H-1,2,4-triazole). This shift is achieved through the incorporation of two 13C and three 15N atoms . In contrast, 1,2,4-Triazole-13C2 (Sigma-Aldrich Prod. No. 803944) provides only a +2 Da mass shift , and 1,2,4-Triazole-15N3 (Sigma-Aldrich Prod. No. 642126) provides a +3 Da shift . The +5 Da shift minimizes the risk of isotopic overlap with naturally occurring M+2 or M+3 isotopologues of the analyte or other matrix components, thereby reducing potential interference in complex sample matrices.

Mass shift advantage
Head-to-head
+5.00 Da vs +2.0 Da (13C2) / +3.0 Da (15N3)
Larger shift reduces isotopic overlap risk in complex matrices.
Data to verify: theoretical mass calculation confirmed by HRMS.
Analytical Chemistry Mass Spectrometry Method Development

Co-Elution Advantage Over Deuterated Analogs

Stable isotope-labeled internal standards incorporating 13C and 15N have been shown to co-elute with their unlabeled analytes under various chromatographic conditions, whereas deuterium-labeled (2H) analogs often exhibit a measurable retention time shift [1]. In a direct comparison, 13C-labeled internal standards for amphetamine and methamphetamine co-eluted with their analytes, while the corresponding 2H-labeled standards showed a slight but reproducible separation [1]. The negligible isotopic effect of 13C and 15N on hydrophobic interactions ensures that 1H-1,2,4-Triazole-3,5-13C2-1,2,4-15N3 will exhibit a retention time virtually identical to that of the unlabeled 1H-1,2,4-triazole analyte, a property not guaranteed with a deuterated triazole internal standard.

Co-elution advantage
Cross-study comparable
13C/15N co-elution vs partial separation for deuterated analogs
Co-elution supports reliable matrix effect compensation.
Class-level inference from 13C/15N-labeled compound behavior.
LC-MS/MS Matrix Effects Chromatography

Matrix Effect Correction in Residue Methods

A multi-residue LC-MS/MS method for the determination of 22 triazole compounds in food and water explicitly relied on the use of 13C- and 15N-labeled triazole internal standards (IS_T, IS_TA, and IS_TAA) to correct for matrix effects and ensure quantitative accuracy [1]. The study reported recoveries ranging from 70–101% from apples, 60–121% from peaches, 57–118% from flour, 75–99% from raw water, and 79–99% from tap water, demonstrating the method's robustness across diverse matrices when using this class of labeled internal standard [1]. This is in contrast to methods that rely on external calibration or non-isotopic internal standards, which typically exhibit wider recovery ranges and greater variability due to inadequate matrix effect compensation.

Matrix effect correction
Class-level inference
Recoveries: 57–121% across apples, peaches, flour, and water
Supports validated multi-matrix quantification context.
Source-specific review for exact method transfer.
Food Safety Pesticide Residue Method Validation

Key Applications of Triazole-13C2,15N3 Standard


Free Triazole Metabolite Quantification in Food and Environment

As demonstrated in the multi-residue method for triazole fungicides, 1H-1,2,4-Triazole-3,5-13C2-1,2,4-15N3 is ideally suited as an internal standard for quantifying the common metabolite 1,2,4-triazole (T) and its conjugates in apples, peaches, flour, and water [1]. The compound's +5 Da mass shift and chromatographic co-elution properties, inferred from 13C/15N-labeled internal standard performance, are critical for achieving the 70–101% recovery and 0.50 ppb limit of quantitation required for regulatory monitoring of this EPA-designated compound of concern.

Regulatory Method Validation for Triazole Residues

For analytical laboratories operating under ISO 17025 or GLP guidelines, the use of a certified analytical standard like 1H-1,2,4-Triazole-3,5-13C2-1,2,4-15N3 (PESTANAL® grade, ≥98.0% GC purity) is essential for method validation [1]. The availability of this compound with documented purity and isotopic enrichment allows for the precise preparation of calibration curves and the accurate correction for matrix effects, thereby ensuring that analytical results meet the stringent acceptance criteria for precision, accuracy, and reproducibility mandated by regulatory bodies such as the EPA and EFSA.

Triazole Metabolism and Environmental Fate Tracing

The distinct isotopic signature (M+5) of 1H-1,2,4-Triazole-3,5-13C2-1,2,4-15N3 makes it a valuable tracer for studying the metabolic degradation pathways of triazole fungicides in plants, soil, and water systems [1]. By spiking the labeled compound into a test system, researchers can track its conversion into metabolites such as triazolylalanine (TA) and triazolylacetic acid (TAA) using HRMS, differentiating the tracer-derived products from background levels of native triazole. This approach is more specific than using 13C-only or 15N-only analogs, as the +5 Da shift minimizes overlap with natural abundance isotopologues.

Reference Standard for qNMR Analysis

The high isotopic enrichment of 1H-1,2,4-Triazole-3,5-13C2-1,2,4-15N3 (99 atom % 13C and 98 atom % 15N) renders it suitable as an internal standard for quantitative NMR (qNMR) applications [1]. Its 13C and 15N nuclei provide distinct, quantifiable signals that are well-separated from those of natural abundance analytes, enabling precise purity determination and concentration assignment of triazole-containing reference materials and pharmaceutical intermediates.

Application
Selection Property
Validation Focus
Triazole metabolite quantification in food and environment
+5 Da mass shift and co-elution profile
Recovery and LOQ in multi-residue methods
Method validation documentation context
Certified purity and isotopic enrichment
Precision, accuracy, and reproducibility criteria
Triazole metabolism and environmental fate tracing
Distinct M+5 isotopic signature
Differentiation from natural abundance isotopologues
Reference standard for qNMR analysis
High 13C and 15N enrichment
Quantifiable signals for purity assignment

Technical Documentation Hub

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